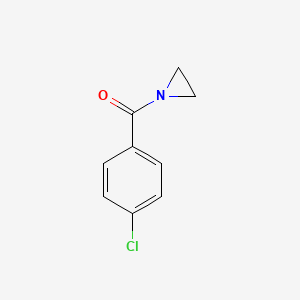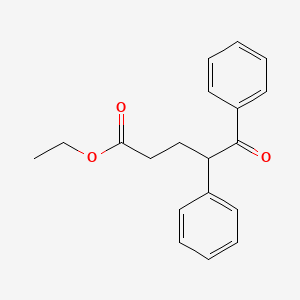![molecular formula C13H28O2Si B8782280 Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Descripción general
Descripción
Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-: is an organic compound that features a cyclohexyl ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction proceeds as follows:
Starting Material: Cyclohexanol
Reagent: tert-Butyl-dimethylsilyl chloride
Base: Imidazole or triethylamine
Solvent: Dichloromethane or tetrahydrofuran
Reaction Conditions: Anhydrous, room temperature
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The silyl ether group can be selectively cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanal
Reduction: Cyclohexylmethanol derivatives
Substitution: Cyclohexanol
Aplicaciones Científicas De Investigación
Chemistry:
Protecting Group: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing selective reactions to occur at other sites in the molecule.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to modify biomolecules for various applications, including drug delivery and diagnostic imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs and drug delivery systems.
Industry:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic transformations.
Comparación Con Compuestos Similares
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyl(4-chlorobutoxy)dimethylsilane
Uniqueness: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to its combination of a cyclohexyl ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts unique steric and electronic properties, making it a valuable compound in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H28O2Si |
|---|---|
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3 |
Clave InChI |
VKTXUPYHLPUYHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8782231.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
![1-[2-(Hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B8782238.png)





